molecular formula C₁₈H₉D₁₇O₇ B1152142 Propofol-d17 β-D-Glucuronide

Propofol-d17 β-D-Glucuronide

Cat. No.: B1152142
M. Wt: 371.5
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Description

The Role of Stable Isotope Labeled Compounds in Quantitative Drug Metabolism Studies

Stable isotope labeled (SIL) compounds are indispensable tools in modern drug metabolism and pharmacokinetic (DMPK) studies. moravek.comnih.gov By replacing certain atoms in a drug molecule with their heavier, non-radioactive isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), researchers can create tracers that are chemically identical to the parent drug but distinguishable by mass spectrometry. nih.govmetsol.com This technique offers a safe and effective way to track the absorption, distribution, metabolism, and excretion (ADME) of a drug within a biological system. metsol.comdiagnosticsworldnews.com

The use of SIL compounds, particularly deuterated ones, provides high sensitivity and specificity in quantitative analysis. nih.govresearchgate.net Mass spectrometry can readily differentiate between the labeled and unlabeled forms of the drug and its metabolites, allowing for precise quantification even at very low concentrations. nih.govdiagnosticsworldnews.com This is crucial for determining key pharmacokinetic parameters and understanding the metabolic fate of a drug candidate. moravek.commetsol.com The safety profile of stable isotopes is a significant advantage over radioactive isotopes, making them suitable for studies in various populations. nih.govresearchgate.net

Fundamentals of Glucuronidation as a Key Phase II Biotransformation Pathway

Biotransformation is the process by which the body chemically alters drugs and other foreign compounds (xenobiotics) to facilitate their elimination. nih.gov This process is typically divided into Phase I and Phase II reactions. nih.gov Phase I reactions often introduce or expose functional groups on the drug molecule, while Phase II reactions involve the conjugation of these modified compounds with endogenous molecules to increase their water solubility and promote excretion. nih.govdrughunter.com

Glucuronidation is the most common Phase II biotransformation pathway. libretexts.orgupol.cz It involves the transfer of glucuronic acid from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to a substrate, a reaction catalyzed by a family of enzymes called UDP-glucuronosyltransferases (UGTs). upol.cznih.gov This conjugation process significantly increases the polarity and molecular weight of the substrate, making it more readily excretable in urine or bile. nih.gov Glucuronidation is a critical detoxification pathway for a wide array of drugs, endogenous compounds like bilirubin, and environmental toxins. upol.cznih.gov

Research Significance of Propofol-d17 β-D-Glucuronide as a Metabolic Probe

Propofol (B549288) is a widely used intravenous anesthetic agent that undergoes rapid and extensive metabolism in the body. scirp.org One of its primary metabolic pathways is glucuronidation, leading to the formation of Propofol β-D-glucuronide. scirp.orgcymitquimica.com this compound is the deuterium-labeled form of this major metabolite. invivochem.commedchemexpress.com

The significance of this compound in research lies in its application as an internal standard for the quantitative analysis of Propofol and its metabolites in biological samples. veeprho.comnih.gov By adding a known amount of this compound to a sample, researchers can accurately quantify the concentration of the unlabeled Propofol glucuronide using techniques like liquid chromatography-mass spectrometry (LC-MS/MS). veeprho.comnih.gov This is essential for pharmacokinetic studies, therapeutic drug monitoring, and forensic analysis to determine propofol use. scirp.orgveeprho.com The use of this stable isotope-labeled standard improves the accuracy and reliability of analytical methods. veeprho.com

Data Tables

Table 1: Chemical Properties of this compound

Property Value Source
Molecular Formula C₁₈H₉D₁₇O₇ cymitquimica.comlgcstandards.com
Molecular Weight 371.5 g/mol cymitquimica.comlgcstandards.commedchemexpress.comnih.gov
Appearance White to Off-White Solid cymitquimica.cominvivochem.com

Table 2: Compound Names Mentioned in this Article

Compound Name
This compound
Propofol
Propofol β-D-Glucuronide
Bilirubin

Properties

Molecular Formula

C₁₈H₉D₁₇O₇

Molecular Weight

371.5

Synonyms

2,6-Bis(1-methylethyl)phenyl-d17 β-D-Glucopyranosiduronic Acid;  Propofol-d17 Glucuronide; 

Origin of Product

United States

Synthetic Methodologies and Reference Standard Development for Propofol D17 β D Glucuronide

Strategies for Deuterium (B1214612) Incorporation in Glucuronide Conjugates

The synthesis of deuterated glucuronides like Propofol-d17 β-D-Glucuronide involves the strategic incorporation of deuterium atoms into the molecule. medchemexpress.com This process, known as deuteration, can potentially alter the pharmacokinetic and metabolic profiles of drugs, a characteristic that is leveraged in the development of stable isotope-labeled internal standards. medchemexpress.cominvivochem.com The primary goal is to create a compound that is chemically identical to the analyte of interest but has a higher mass, allowing for clear differentiation in mass spectrometric analysis. nih.gov

Several strategies can be employed for deuterium incorporation:

Starting with a Deuterated Precursor: A common approach is to begin the synthesis with a deuterated version of the parent molecule, in this case, Propofol-d17. smolecule.com This precursor is then subjected to either chemical or enzymatic glucuronidation to produce the final deuterated glucuronide. smolecule.com

Late-Stage Deuteration: In some synthetic pathways, deuterium atoms can be introduced in the later stages of the synthesis. nih.gov This can be achieved through various chemical reactions that specifically replace hydrogen atoms with deuterium at non-exchangeable sites on the molecule. nih.gov

Tandem Approach: A combination of biotransformation and chemical synthesis can also be utilized. hyphadiscovery.com For instance, microbial biotransformation might be used to create a deuterated intermediate, which is then chemically modified to yield the final product. hyphadiscovery.com

Chemical Synthesis Pathways for this compound

The chemical synthesis of this compound typically commences with deuterated propofol (B549288) (Propofol-d17) and a protected glucuronic acid derivative. smolecule.com The synthesis involves the formation of a glycosidic bond between the hydroxyl group of propofol and the anomeric carbon of the glucuronic acid.

A general synthetic route can be outlined as follows:

Preparation of Deuterated Propofol (Propofol-d17): The synthesis starts with the preparation of the deuterated analog of propofol. This involves replacing seventeen hydrogen atoms with deuterium.

Glucuronidation: The deuterated propofol is then reacted with a protected glucuronic acid donor. This step is a crucial glycosylation reaction.

Deprotection: The protecting groups on the glucuronic acid moiety are subsequently removed to yield the final product, this compound.

This process requires careful control of reaction conditions to ensure the desired stereochemistry of the β-glucuronide linkage. The resulting compound is a stable, isotopically labeled internal standard suitable for quantitative analysis. veeprho.com

Purity Assessment and Structural Elucidation of Research Standards

Ensuring the high purity and correct structure of reference standards like this compound is paramount for their use in regulated analytical methods. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for confirming the chemical structure of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm that the spectrum is consistent with the proposed structure of this compound. chemscene.com The absence of signals corresponding to the replaced protons and the presence of expected signals for the remaining protons confirm the successful deuteration and glucuronidation. Purity can also be assessed by NMR, with some suppliers reporting a purity of ≥98.0%. chemscene.comchemscene.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to confirm the incorporation of the seventeen deuterium atoms. The precursor-to-product ion transitions for this compound in LC-MS/MS analysis are typically m/z 370 → 175, 113. researchgate.net High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further validating the elemental composition. nih.gov

Chromatographic Purity Profiling

Chromatographic techniques are employed to assess the purity of the reference standard by separating it from any impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of this compound. lgcstandards.com Suppliers often report a purity of greater than 95% as determined by HPLC. lgcstandards.com A well-developed HPLC method can separate the target compound from starting materials, by-products, and other potential impurities. nih.govnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique combines the separation power of HPLC with the sensitivity and selectivity of mass spectrometry. nih.gov It is a powerful tool for both the quantification and confirmation of the identity of the reference standard. researchgate.net

The combination of these analytical techniques provides a comprehensive characterization of the this compound reference standard, ensuring its suitability for use in demanding analytical applications.

Table 1: Key Properties of this compound

Property Value Source
Chemical Name β-D-Glucopyranosiduronic acid, 2,6-bis[1-(methyl-d3)ethyl-1,2,2,2-d4]phenyl-3,4,5-d3 chemscene.com
Molecular Formula C₁₈H₉D₁₇O₇ chemscene.comchemscene.com
Molecular Weight 371.50 g/mol medchemexpress.comchemscene.comchemscene.com
CAS Number 1683581-05-6 medchemexpress.comchemscene.comchemscene.com
Purity (NMR) ≥98.0% chemscene.comchemscene.com

| Purity (HPLC) | >95% | lgcstandards.com |

Table 2: Compound Names

Compound Name
This compound
Propofol
Propofol-d17
Glucuronic acid
4-hydroxypropofol-1-O-β glucuronide
4-hydroxypropofol-4-O-β-glucuronide
4-hydroxypropofol-4-sulfate

Advanced Bioanalytical Methodologies for Propofol D17 β D Glucuronide Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the foremost analytical technique for the quantification of Propofol-d17 β-D-Glucuronide. This powerful method combines the separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry, enabling accurate measurement even at low concentrations in intricate biological samples. The development of a reliable LC-MS/MS assay hinges on the meticulous optimization of its core components.

Optimization of Chromatographic Separation Parameters

The primary goal of chromatographic separation in this context is to isolate this compound from endogenous substances within the biological matrix that could interfere with its accurate measurement. ijisrt.com A reversed-phase high-performance liquid chromatography (HPLC) approach is commonly employed for the analysis of propofol (B549288) and its metabolites. nih.govnih.gov

The selection of the stationary phase, typically a C18 column, is crucial for retaining the analyte. The mobile phase, usually a combination of an aqueous solution and an organic solvent like acetonitrile (B52724) or methanol, is carefully adjusted to achieve optimal separation. corning.com Often, a gradient elution is used, where the proportion of the organic solvent is gradually increased to ensure the efficient elution of the analyte from the column. Modifiers such as formic acid or ammonium (B1175870) fluoride (B91410) may be added to the mobile phase to enhance peak shape and improve ionization efficiency in the mass spectrometer. nih.gov

Table 1: Representative Chromatographic Conditions for this compound Analysis

ParameterCondition
Analytical Column ZORBAX SB-C18 (2.1 x 50 mm, 5 µm) corning.com
Mobile Phase A 0.1% Formic Acid in Water corning.com
Mobile Phase B 0.1% Formic Acid in Acetonitrile corning.com
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Gradient Program Varied according to specific analytical needs

Mass Spectrometry Transitions and Detection Strategies

Following chromatographic separation, the analyte enters the mass spectrometer for detection. For quantitative analysis, the instrument is typically operated in multiple reaction monitoring (MRM) mode. This technique involves the selection of a specific precursor ion of this compound, which is then fragmented to produce a characteristic product ion. The instrument then monitors this specific transition, providing a high degree of selectivity and sensitivity.

Electrospray ionization (ESI) is a common ionization technique used for this analysis. The specific mass-to-charge ratios (m/z) of the precursor and product ions are determined during method development.

Table 2: Illustrative Mass Spectrometry Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
This compound 370.3113.1Negative ESI

Utility of this compound as an Internal Standard

In quantitative bioanalysis, an internal standard is crucial for ensuring accuracy and precision. This compound serves as an excellent stable isotope-labeled internal standard for the quantification of the non-labeled Propofol β-D-Glucuronide. researchgate.net Because its chemical and physical properties are nearly identical to the analyte of interest, it behaves similarly during sample preparation, chromatography, and ionization. researchgate.net This co-elution allows for the correction of any variations that may occur during the analytical process. The mass difference due to the deuterium (B1214612) atoms allows the mass spectrometer to distinguish between the analyte and the internal standard.

Sample Preparation Techniques for Complex Biological Matrices in Research

Biological samples such as plasma, serum, and urine are inherently complex, containing numerous components that can interfere with the analysis. slideshare.net Therefore, a robust sample preparation procedure is essential to isolate this compound from these matrices, remove interfering substances, and concentrate the analyte before LC-MS/MS analysis. ijisrt.com

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Optimization

Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are two widely used techniques for cleaning up and concentrating analytes from biological samples.

Solid-Phase Extraction (SPE) is a popular method for preparing biological samples for analysis. ijisrt.com It involves passing the sample through a cartridge containing a solid sorbent that retains the analyte. Interfering compounds can then be washed away, and the purified analyte is subsequently eluted with a suitable solvent. ijisrt.com For propofol and its metabolites, a single SPE procedure can be used to extract all compounds of interest. nih.gov

Liquid-Liquid Extraction (LLE) is another common technique that separates compounds based on their differential solubility in two immiscible liquids, typically an aqueous sample and an organic solvent. omicsonline.org A mixture of chloroform (B151607) and ethyl acetate (B1210297) has been used to extract propofol and its free metabolites from biological matrices. omicsonline.org

Table 3: Comparison of SPE and LLE for Sample Preparation

FeatureSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Principle Analyte partitioning between a solid and liquid phaseAnalyte partitioning between two immiscible liquid phases
Advantages High recovery, good reproducibility, potential for automationSimple, cost-effective
Disadvantages Can be more expensive, requires method developmentCan be labor-intensive, may form emulsions, larger solvent volumes

Protein Precipitation and Other Matrix Clean-up Procedures

Protein precipitation is a simpler and often faster method of sample preparation that involves adding a precipitating agent to the sample to denature and remove proteins. phenomenex.com This is a critical step as proteins can interfere with HPLC/UHPLC columns and affect the sensitivity of mass spectrometry detectors. phenomenex.com

Commonly used protein precipitating agents include organic solvents like acetonitrile and methanol, or acids such as trichloroacetic acid (TCA) and perchloric acid (PCA). phenomenex.comabcam.com While effective at removing a large percentage of proteins, this method may be less clean than SPE or LLE and can sometimes lead to the loss of the analyte through co-precipitation. nih.govnih.gov The choice of precipitating agent depends on the specific requirements of the analysis. biosyn.com

Table 4: Overview of Common Protein Precipitation Agents

AgentMechanismKey Characteristics
Acetonitrile/Methanol Organic solvent precipitationEfficiently removes proteins, supernatant can often be directly analyzed. phenomenex.com
Trichloroacetic Acid (TCA) Acid precipitationHighly effective at protein removal but denatures the protein. phenomenex.com
Perchloric Acid (PCA) Acid precipitationAchieves high protein removal with minimal sample loss and is compatible with many assays. abcam.com

Enzymatic and Cellular Mechanisms of Propofol Glucuronidation Studies Utilizing Propofol D17 β D Glucuronide

Characterization of UDP-Glucuronosyltransferase (UGT) Isoform Involvement

The conjugation of propofol (B549288) with glucuronic acid is catalyzed by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes. Research utilizing advanced analytical techniques, often employing Propofol-d17 β-D-Glucuronide as an internal standard for mass spectrometry, has pinpointed the key UGT isoforms responsible for this critical metabolic step.

Extensive in vitro studies have unequivocally identified UGT1A9 as the primary enzyme responsible for propofol glucuronidation in humans. ingentaconnect.comcorning.com This isoform exhibits high affinity and catalytic efficiency for propofol. In addition to the principal role of UGT1A9, other isoforms have been shown to contribute to propofol metabolism, particularly in extrahepatic tissues. For instance, UGT1A7 and UGT1A8, which are predominantly expressed in the intestine, have been shown to be involved in the glucuronidation of propofol. corning.com

The kinetic parameters of propofol glucuronidation by various UGT isoforms have been characterized in detail. These studies often follow Michaelis-Menten kinetics or, in some cases, substrate inhibition models. The Michaelis constant (Km) and maximum velocity (Vmax) provide insights into the affinity of the enzyme for the substrate and the maximum rate of the reaction, respectively.

Kinetic Parameters of Propofol Glucuronidation by UGT Isoforms
Enzyme SourceKinetic ModelKm (μM)Vmax (nmol/min/mg protein)Intrinsic Clearance (CLint) (μl/min/mg protein)Reference
Human Liver Microsomes (HLM)Substrate Inhibition41.85.21126 ingentaconnect.com
Human Kidney Microsomes (HKM)Substrate InhibitionComparable to HLM2.1-fold higher than HLM3.7-fold higher than HLM ingentaconnect.com
Human Intestinal Microsomes (HIM)Michaelis-Menten6.7-fold higher than HLM56% lower than HLM8.3% lower than HLM ingentaconnect.com

The characterization of propofol glucuronidation has been largely dependent on in vitro assay systems. Human liver microsomes (HLM), which contain a rich complement of drug-metabolizing enzymes, have been a cornerstone of this research. ingentaconnect.comnih.gov These assays typically involve incubating propofol with HLM in the presence of the co-substrate UDP-glucuronic acid (UDPGA) and subsequently quantifying the formation of propofol glucuronide. The use of this compound as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) methods allows for accurate and sensitive quantification of the metabolite. corning.com

In addition to microsomes, recombinant UGT enzymes expressed in cell lines have been employed to dissect the specific contribution of individual isoforms to propofol metabolism. corning.com This approach allows for the study of a single UGT isoform in isolation, providing definitive evidence of its catalytic activity towards propofol.

Exploration of Extrahepatic Glucuronidation Pathways

Research using human kidney microsomes (HKM) has revealed that the kidney has a high capacity for propofol glucuronidation, with intrinsic clearance values significantly exceeding those observed in the liver. ingentaconnect.com Immunoblotting has confirmed the abundant expression of UGT1A9 protein in the kidneys. ingentaconnect.com Similarly, human intestinal microsomes (HIM) have been shown to catalyze the formation of propofol glucuronide, although with a lower efficiency compared to the liver. ingentaconnect.com The contribution of intestinal UGT1A7 and UGT1A8 to the first-pass metabolism of orally administered drugs is a recognized phenomenon, and their involvement in propofol glucuronidation further underscores the importance of extrahepatic pathways. corning.com

Impact of Genetic Variability on Glucuronidation Enzyme Activity in Research Models

Interindividual variability in the response to propofol has been partly attributed to genetic polymorphisms in the genes encoding metabolizing enzymes. semanticscholar.orgnih.govnih.gov Single nucleotide polymorphisms (SNPs) in the UGT1A9 gene can lead to altered enzyme expression or activity, thereby affecting the rate of propofol glucuronidation and clearance. semanticscholar.orgnih.govresearchgate.net

For example, certain UGT1A9 genotypes have been identified as independent predictors of propofol concentration in patients. semanticscholar.orgnih.gov Carriers of specific polymorphic alleles may exhibit differences in propofol clearance, which can have clinical implications. nih.gov Research models, both in vitro using human liver banks with genotyped samples and in clinical studies, have been crucial in elucidating the functional consequences of these genetic variations. nih.gov

Impact of UGT1A9 Genetic Polymorphisms on Propofol Metabolism
PolymorphismEffect on Propofol MetabolismReference
UGT1A9 C allele carriersHigher propofol distribution constant nih.gov
UGT1A9 I399 C/CConsidered a high-risk factor for delayed propofol metabolism in a case study researchgate.net

Interplay with Other Drug-Metabolizing Enzymes and Transporters

Furthermore, the transport of the resulting propofol glucuronide metabolite out of the cell and its subsequent elimination from the body are mediated by various drug transporter proteins. frontiersin.org Efflux transporters such as Multidrug Resistance-Associated Proteins (MRPs) and Breast Cancer Resistance Protein (BCRP) are known to handle glucuronide conjugates. frontiersin.org The interplay between the metabolizing enzymes and these transporters is critical for the efficient clearance of propofol and its metabolites. Understanding these interactions is essential for predicting potential drug-drug interactions where co-administered drugs may inhibit either the metabolizing enzymes or the transporters involved in propofol disposition. nih.gov

Pharmacokinetic and Disposition Research in Preclinical Models Using Deuterated Metabolites

Application of Propofol-d17 β-D-Glucuronide in Pharmacokinetic Research Models

While direct in vivo studies detailing the complete pharmacokinetic profile of this compound in preclinical models are not extensively documented in publicly available literature, the disposition of its non-deuterated counterpart, propofol (B549288) glucuronide, has been investigated in animal models, offering a strong basis for understanding its behavior.

In a key study, the disposition of 14C-labeled propofol glucuronide was examined in rats and dogs following intravenous administration. These preclinical models are crucial for understanding the elimination pathways and distribution of the metabolite. In dogs, propofol glucuronide was found to distribute into a volume equivalent to the extracellular water and was eliminated with a half-life of approximately 80 minutes. nih.gov The total body clearance was determined to be 1.8 ml/min per kg. nih.gov Notably, the parent compound, propofol, was not detected in the plasma, indicating the hydrolytic stability of the glucuronide metabolite. nih.gov

The study also revealed species-specific differences in elimination. In dogs, 66% of the administered dose was eliminated in the urine and 19% in the feces, with 48% of the dose excreted as unchanged propofol glucuronide in the urine. nih.gov In rats, 40% of the dose was found in the urine and 48% in the feces, with 25% excreted unchanged in the urine. nih.gov Evidence of enterohepatic circulation was observed in rats and to a lesser extent in dogs. nih.gov Such preclinical data is fundamental for constructing pharmacokinetic models and extrapolating potential human metabolic pathways. The use of a deuterated standard like this compound in similar future studies would allow for more precise quantification and differentiation from endogenous compounds.

Table 1: Disposition of Intravenously Administered Propofol Glucuronide in Preclinical Models nih.gov

ParameterDogRat
Urinary Excretion (% of dose)6640
Fecal Excretion (% of dose)1948
Unchanged in Urine (% of dose)4825
Plasma Half-life (t1/2)80 minNot Quantified
Total Body Clearance1.8 ml/min/kgNot Quantified
Enterohepatic CirculationMinorPresent

Quantitative Metabolic Profiling and Metabolite Identification Studies

This compound plays a critical role as an internal standard in quantitative metabolic profiling and metabolite identification studies. The use of stable isotope-labeled internal standards is the gold standard in bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), for its ability to correct for matrix effects and variations in sample processing, thereby ensuring accuracy and precision.

In the analysis of propofol and its metabolites, a deuterated internal standard like this compound is essential for the accurate quantification of the primary metabolite, propofol glucuronide, in biological matrices such as plasma and urine. This is crucial for building a comprehensive metabolic profile of the parent drug. The process involves adding a known amount of the deuterated standard to the biological sample. During LC-MS/MS analysis, the deuterated and non-deuterated versions of the metabolite are separated by their mass-to-charge ratio, allowing for precise quantification of the endogenous metabolite.

The development of robust analytical methods is a prerequisite for detailed pharmacokinetic studies. For instance, a validated LC-MS/MS method for the determination of propofol glucuronide in hair utilized this compound as the internal standard. nih.gov The precursor-to-product ion transitions for propofol glucuronide (m/z 353 → 175, 113) and its deuterated internal standard (m/z 370 → 175, 113) were used for quantification. nih.gov This methodology demonstrates the utility of the deuterated compound in achieving high sensitivity and specificity in complex biological samples.

Development and Validation of Pharmacokinetic Models for Metabolite Disposition

Pharmacokinetic (PK) models are mathematical constructs that describe the absorption, distribution, metabolism, and excretion (ADME) of a drug and its metabolites. The development and validation of these models are essential for predicting drug behavior and designing appropriate dosing regimens. Data from preclinical studies, such as those described in section 5.1, are fundamental inputs for these models.

For propofol, numerous pharmacokinetic models have been developed, often described by a three-compartment model. nih.gov These models are continuously refined with new data, including the influence of various covariates. While many models focus on the parent drug, accurate modeling of metabolite disposition is equally important for a complete understanding of the drug's fate.

The development of a robust PK model for propofol glucuronide would rely on accurate time-course concentration data from preclinical models. The use of this compound as an internal standard in the bioanalysis for these studies would ensure the high quality of data required for accurate model parameter estimation. This would allow for the characterization of the metabolite's formation rate, distribution volume, and clearance, contributing to a more comprehensive multi-compartment model that includes both the parent drug and its major metabolite.

Comparative Pharmacokinetics of Parent Compound and Deuterated Glucuronide

However, a study on the deuteration of the aromatic hydrogens of propofol itself found no significant isotopic effect on its in vitro para-hydroxylation, a key metabolic pathway. This suggests that the cleavage of the C-H bond is not the rate-limiting step in this specific metabolic reaction.

In the case of this compound, the deuteration is on the propofol moiety. If this deuterated metabolite were administered, its disposition would likely be very similar to the non-deuterated form, as the primary clearance mechanism for the glucuronide is direct excretion rather than further metabolism of the propofol part of the molecule. The primary value of the deuterated form in comparative studies lies in its use as a tracer. By co-administering labeled and unlabeled compounds, researchers can simultaneously track the fate of both, providing a powerful tool for understanding metabolic pathways and potential drug-drug interactions without the confounding factor of inter-individual variability.

Emerging Research Frontiers and Analytical Innovations for Deuterated Metabolites

Integration of Propofol-d17 β-D-Glucuronide Analysis with Metabolomics and Proteomics Research

Stable isotope labeling is a cornerstone of modern metabolomics and proteomics, providing a means to trace metabolic pathways and accurately quantify molecules in complex biological samples. masonaco.orguu.nl this compound functions as an ideal internal standard in these 'omics' disciplines. In metabolomics, stable isotope-resolved metabolomics (SIRM) uses tracers like 13C-labeled glucose or 15N-labeled glutamine to map metabolic network dynamics. nih.gov The use of deuterated internal standards, such as this compound, is common for correcting analytical variability and ensuring accurate quantification of endogenous and xenobiotic metabolites. nih.gov

In quantitative proteomics, stable isotope labeling techniques such as SILAC (stable isotope labeling with amino acids in cell culture) and isobaric tags (iTRAQ, TMT) are employed to compare protein levels between different samples. youtube.comnih.gov Deuterated internal standards are crucial for minimizing matrix effects and improving the accuracy of quantification by co-eluting with the target analytes during analysis. mdpi.com The chemical stability and distinct mass shift of this compound make it an excellent tool for ensuring the precision and reliability of data in large-scale metabolomic and proteomic studies, distinguishing biological variations from experimental errors. uu.nl

High-Throughput Screening Methodologies for Glucuronidation Studies

Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), is a major pathway for the metabolism and elimination of numerous drugs and other foreign compounds. oup.comcriver.com High-throughput screening (HTS) is a vital technology for identifying novel substrates and inhibitors of UGT enzymes early in the drug development process. oup.com However, developing reliable HTS assays for UGTs has been challenging due to the enzymes' instability, low affinity, and broad substrate specificity. oup.com

Modern HTS methodologies for glucuronidation studies often employ fluorometric or mass spectrometric detection.

Fluorescence-Based Assays : These assays utilize substrates that become fluorescent upon glucuronidation, or conversely, fluorescent substrates that are converted to non-fluorescent glucuronides. nih.govabcam.com For instance, one HTS assay for UGT1A1 uses a fluorescent substrate in a 384-well plate format with robotic liquid handling. nih.gov Another assay for UGT1A6 is based on the increased fluorescence intensity when 1-naphthol (B170400) is glucuronidated. nih.gov

LC-MS/MS-Based Assays : Liquid chromatography-tandem mass spectrometry offers high sensitivity and selectivity, making it suitable for HTS. bioivt.com These methods can directly measure the formation of glucuronides, including deuterated ones like this compound, from a variety of drug candidates incubated with human liver microsomes. bioivt.comhelsinki.fi

These HTS approaches are critical for evaluating a compound's potential for drug-drug interactions and for building predictive pharmacophore models. nih.gov

Table 1: Comparison of High-Throughput Screening Methodologies for Glucuronidation
| Methodology | Principle | Advantages | Disadvantages | | :--- | :--- | :--- | :--- | | Fluorescence-Based | Measures change in fluorescence upon substrate conversion to a glucuronide. abcam.com | Rapid, simple, adaptable to HTS. abcam.com | Potential for interference from fluorescent test compounds. | | LC-MS/MS-Based | Directly detects and quantifies the glucuronide product via mass spectrometry. bioivt.com | High sensitivity, high selectivity, applicable to diverse compounds. bioivt.com | Higher cost, lower throughput than fluorescence assays. |

Novel Chromatographic and Mass Spectrometric Techniques for Deuterated Metabolite Analysis

The analysis of deuterated metabolites like this compound benefits significantly from advances in analytical technology. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying drug metabolites due to its sensitivity and selectivity. mdpi.com

A validated LC-MS/MS method for the determination of propofol (B549288) glucuronide in hair samples uses this compound as the internal standard. nih.govresearchgate.net The specific precursor-to-product ion transitions monitored are m/z 353 → 175, 113 for propofol glucuronide and m/z 370 → 175, 113 for its deuterated internal standard, this compound. nih.govresearchgate.net This method demonstrates excellent linearity and achieved a low limit of quantification of 5 pg/mg. nih.govresearchgate.net

Innovations in chromatography, such as the use of novel stationary phases, are addressing challenges like the "chromatographic deuterium (B1214612) effect" (CDE), where deuterated compounds exhibit slightly different retention times than their non-deuterated counterparts. acs.orgskyline.ms Pentafluorophenyl (PFP) columns, for example, have been shown to effectively reduce the CDE, which is crucial for accurate quantification in metabolomics when using deuterated standards. acs.org Furthermore, advancements in mass spectrometry, including high-resolution instruments like Q-Exactive Plus, are essential for accurately determining isotope incorporation and resolving labeled metabolites from natural isotopes, especially at low enrichment levels. masonaco.org Hydrogen/deuterium exchange mass spectrometry (HDX-MS) is another powerful technique that provides insights into protein structure and dynamics by monitoring the exchange of backbone amide protons with deuterium. acs.orgnih.gov

Table 2: LC-MS/MS Parameters for Propofol Glucuronide Analysis
| Compound | Precursor Ion (m/z) | Product Ions (m/z) | Reference | | :--- | :--- | :--- | :--- | | Propofol β-D-Glucuronide | 353 | 175, 113 | nih.gov, researchgate.net | | this compound (IS) | 370 | 175, 113 | nih.gov, researchgate.net |

Computational Modeling and Predictive Approaches in Deuterated Drug Metabolism Research

Computational, or in silico, modeling offers a rapid and cost-effective alternative to traditional in vitro methods for predicting drug metabolism. proquest.comnih.gov These approaches are becoming increasingly vital in the design of deuterated drugs by forecasting the effects of deuterium substitution on a drug's absorption, distribution, metabolism, and excretion (ADME) properties. alfa-chemistry.com

For glucuronidation, machine learning and structure-based models are being developed to predict the metabolic properties of UGT substrates and potential drug-drug interactions. nih.govnih.gov For example, models have been created for the UGT1A1 isoform by integrating information on its structure, dynamics, and interactions with various ligands. nih.govresearchgate.net Such models can predict which compounds are likely to be inhibitors of key UGT enzymes. nih.gov Other predictive models, like XenoSite, use neural networks to accurately predict the sites of UGT-mediated metabolism on drug-like molecules, including both common (e.g., hydroxyl groups) and atypical sites. oup.com

Quantitative structure-activity relationship (QSAR) techniques, such as CoMFA and CoMSIA, have also been successfully applied to create statistically reliable models that predict the substrate selectivity of UGT isoforms like UGT1A9. nih.gov These computational tools help researchers to strategically place deuterium atoms at sites susceptible to metabolism, thereby enhancing the metabolic stability and pharmacokinetic profile of new drug candidates. nih.govalfa-chemistry.com The ultimate goal is to use these predictive models to select lead compounds with desirable pharmacokinetic properties, reducing the rate of attrition during clinical development. proquest.com

Mentioned Compounds

| Compound Name | | :--- | | 1-naphthol | | 1-naphthylglucuronide | | 4-hydroxyindole (B18505) | | 5-bromosalicylic acid | | 5-chlorosalicylic acid | | 5-fluorosalicylic acid | | 5-methylsalicylic acid | | Acetaminophen | | Alamethicin | | Amphetamine | | Benzoylecgonine | | Cisplatin | | Clopidogrel | | Cocaine | | Deutetrabenazine | | Deucravacitinib | | Diclofenac | | Estradiol | | Ethinylestradiol | | Gefitinib | | Glucose | | Glutamine | | Melatonin glucuronide | | Methamphetamine | | Morphine | | Propofol | | this compound | | Scopoletin | | Sodium selenite (B80905) | | Testosterone | | Tetrabenazine | | Zidovudine |

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